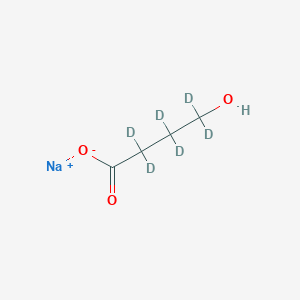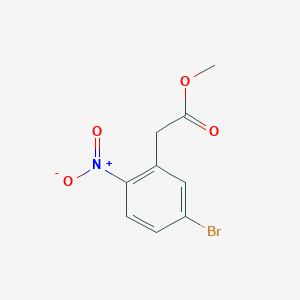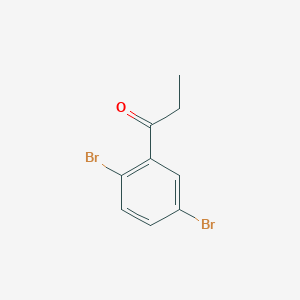![molecular formula C22H15N3 B1503874 1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole CAS No. 1019335-95-5](/img/structure/B1503874.png)
1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole
Descripción general
Descripción
1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological and chemical properties
Métodos De Preparación
The synthesis of 1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole typically involves a 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction is carried out between an azide and an alkyne in the presence of a copper catalyst. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is performed at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole involves its interaction with specific molecular targets and pathways. For instance, the triazole ring can inhibit the activity of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to potential therapeutic effects . The compound may also interact with other molecular targets, such as receptors and proteins, through various interactions like hydrogen bonding, electrostatic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring structure but differ in the substituents attached to the ring. They exhibit diverse biological activities and chemical properties.
1,2,4-Triazole derivatives: These compounds have a different triazole ring structure and are known for their applications in pharmaceuticals and agrochemicals.
Pyrazoline-1H-1,2,3-triazole hybrids: These compounds combine the triazole ring with a pyrazoline moiety, showing significant biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-anthracen-2-yl-4-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3/c1-2-6-16(7-3-1)22-15-25(24-23-22)21-11-10-19-12-17-8-4-5-9-18(17)13-20(19)14-21/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQZBUBWLROKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C3=CC4=CC5=CC=CC=C5C=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679379 | |
| Record name | 1-(Anthracen-2-yl)-4-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019335-95-5 | |
| Record name | 1-(Anthracen-2-yl)-4-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)







![1-[(4-CHLOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE](/img/structure/B1503824.png)

![1-(2-Pyridinyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1503839.png)

